molecular formula C14H21NO B5862972 N-2-adamantylcyclopropanecarboxamide

N-2-adamantylcyclopropanecarboxamide

Cat. No.: B5862972
M. Wt: 219.32 g/mol
InChI Key: HUQCVXVIHFKLMH-UHFFFAOYSA-N
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Description

N-2-Adamantylcyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by an adamantane substituent at the nitrogen atom. Adamantane, a rigid, diamondoid hydrocarbon, confers high lipophilicity and metabolic stability to the compound.

Properties

IUPAC Name

N-(2-adamantyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c16-14(10-1-2-10)15-13-11-4-8-3-9(6-11)7-12(13)5-8/h8-13H,1-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQCVXVIHFKLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Structural and Functional Differences

Analog 1 : N-[(2-Chloro-7,8-dimethylquinolin-3-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanecarboxamide
  • Substituents: Combines aromatic (quinolinyl, furanyl) groups with a cyclopropane core.
  • Key Features: Aromatic substituents may enhance π-π stacking interactions with biological targets. Chlorine and methyl groups on the quinoline ring could improve binding affinity but reduce solubility.
Analog 2 : 2-[(1,3-Dioxoisoindolin-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropane-1-carboxamide
  • Substituents : Features isoindolinyl and phenyl groups.
  • Key Features :
    • The phenyl group introduces planarity, while the isoindolinyl moiety adds polarity.
    • Diethylamine substituents may confer basicity, influencing solubility and pharmacokinetics.
  • Contrast with Target Compound: Adamantane’s non-aromatic, rigid structure in the target compound could reduce metabolic oxidation compared to phenyl/isoindolinyl groups.
Analog 3 : N-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)cyclopropanecarboxamide
  • Substituents: Dimethylamino and furan groups.
  • Key Features: The dimethylamino group introduces basicity, improving aqueous solubility at physiological pH. Furan contributes to moderate polarity.
  • Contrast with Target Compound :
    • Adamantane’s lack of ionizable groups may reduce solubility but improve blood-brain barrier penetration.
Lipophilicity :
  • Adamantyl > Quinolinyl/furanyl > Phenyl/isoindolinyl > Furan/dimethylamino. Higher lipophilicity may enhance tissue distribution but complicate formulation.
Metabolic Stability :
Solubility :
  • Polar substituents (e.g., dimethylamino , dioxoisoindolinyl ) improve aqueous solubility, whereas adamantane prioritizes lipid solubility.

Tabulated Comparison of Key Features

Compound Name Substituents Molecular Weight (g/mol) Key Properties
N-2-Adamantylcyclopropanecarboxamide Adamantyl ~275.4* High lipophilicity, metabolic stability
Analog 1 Quinolinyl, furanyl ~423.9 Aromatic interactions, moderate solubility
Analog 2 Isoindolinyl, phenyl, diethylamine ~434.5 Polarity from dioxoisoindolinyl, basicity
Analog 3 Dimethylamino, furanyl ~264.3 Improved solubility, potential CNS activity

*Estimated based on adamantane (C₁₀H₁₅) and cyclopropanecarboxamide (C₄H₇NO) moieties.

Research and Development Context

  • Synthetic Utility : Cyclopropanecarboxamides are frequently used as intermediates in drug discovery, with substituents tailored for target engagement .
  • Toxicological Gaps: Limited data exist for adamantyl derivatives, though aromatic analogs (e.g., quinolinyl ) may carry higher toxicity risks due to metabolic activation.

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